Benzo[g]quinazoline-2,4(1H,3H)-dione
Overview
Description
Benzo[g]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a fused ring system that includes a benzene ring and a quinazoline ring. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]quinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-nitrobenzoic acid with formamide in a microwave reactor at 140°C for one hour. The resulting mixture is then cooled, filtered, washed with water, and dried to obtain the desired compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[g]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Benzo[g]quinazoline-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like monoamine oxidases and cholinesterases, which are involved in neurodegenerative diseases . The compound’s structure allows it to bind effectively to these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Quinazolin-4(3H)-one: This compound shares a similar quinazoline core but differs in its substitution pattern and biological activity.
Pyrazolo[1,5-a]quinazoline: Another related compound with a fused pyrazole ring, known for its anti-inflammatory activity.
Benzo[d]imidazole derivatives: These compounds also feature a fused benzene ring and exhibit various biological activities.
Uniqueness: Benzo[g]quinazoline-2,4(1H,3H)-dione stands out due to its unique fused ring system and the diverse range of biological activities exhibited by its derivatives. Its potential as an antiamoebic and anticancer agent, along with its enzyme inhibition properties, highlights its versatility and significance in scientific research.
Properties
IUPAC Name |
1H-benzo[g]quinazoline-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHDHWBWUTAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290781 | |
Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13898-60-7 | |
Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13898-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[g]quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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